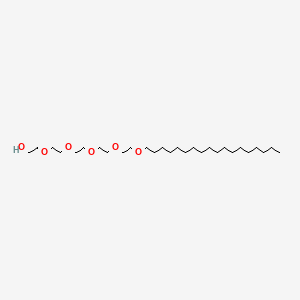

3,6,9,12,15-Pentaoxatritriacontan-1-ol

説明

特性

分子式 |

C28H58O6 |

|---|---|

分子量 |

490.8 g/mol |

IUPAC名 |

2-[2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol |

InChI |

InChI=1S/C28H58O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-30-21-23-32-25-27-34-28-26-33-24-22-31-20-18-29/h29H,2-28H2,1H3 |

InChIキー |

DTDKHKVFLIYGKY-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCO |

正規SMILES |

CCCCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCO |

ピクトグラム |

Irritant |

製品の起源 |

United States |

準備方法

Base-Catalyzed Ethoxylation of Octadecanol

The most widely used industrial method involves the base-catalyzed ethoxylation of octadecanol (stearyl alcohol) with ethylene oxide. This reaction proceeds via nucleophilic addition, where the hydroxyl group of octadecanol attacks ethylene oxide in a stepwise manner.

Procedure :

- Catalyst Activation : Potassium hydroxide (KOH) or sodium hydroxide (NaOH) is dissolved in molten octadecanol at 120–150°C under inert atmosphere.

- Ethylene Oxide Addition : Ethylene oxide is introduced incrementally to maintain controlled exothermic conditions (50–120°C, 3–5 bar). Five molar equivalents ensure penta-ethoxylation.

- Neutralization & Purification : The crude product is neutralized with phosphoric acid, followed by vacuum distillation to remove unreacted alcohol and oligomeric byproducts.

Key Parameters :

| Parameter | Value | Source |

|---|---|---|

| Temperature | 120–150°C | |

| Pressure | 3–5 bar | |

| Catalyst Loading | 0.1–0.5 wt% KOH | |

| Yield | 70–85% |

Advantages : Scalability and cost-effectiveness.

Limitations : Requires precise stoichiometry to avoid over-ethoxylation.

Acid-Catalyzed Etherification Using Heteropoly Acids

Acid catalysts, such as 12-tungstophosphoric acid (H₃PW₁₂O₄₀), enable direct etherification under milder conditions. This method is favored for producing high-purity oligomers with narrow polydispersity.

Procedure :

- Reactor Setup : Octadecanol and ethylene oxide are combined in a molar ratio of 1:5 with 1–3 wt% heteropoly acid catalyst.

- Reaction Conditions : Conducted at 80–100°C and 10–15 bar for 4–6 hours.

- Catalyst Removal : The catalyst is filtered, and the product is washed with aqueous ethanol to remove residual acid.

Performance Metrics :

| Metric | Value | Source |

|---|---|---|

| Conversion | >90% | |

| Selectivity | 75–80% | |

| Purity | ≥95% |

Advantages : Reduced side reactions compared to base catalysis.

Limitations : Catalyst recovery challenges and higher costs.

Continuous-Flow Catalysis with Ion Exchange Resins

Ion exchange resins (e.g., Lewatit SPC 118 H) facilitate continuous synthesis in fixed-bed reactors, enhancing throughput and consistency.

Procedure :

- Resin Pretreatment : The resin is dried at 110°C to remove moisture.

- Reactor Operation : A mixture of octadecanol and ethylene oxide (1:5 molar ratio) is fed into the reactor at 100°C and 35 bar.

- Product Isolation : The effluent is flash-evaporated to recover unreacted ethylene oxide, followed by fractional distillation.

Operational Data :

| Parameter | Value | Source |

|---|---|---|

| Space Velocity | 1–5 h⁻¹ | |

| Residence Time | 30–60 minutes | |

| Yield | 65–75% |

Advantages : Continuous operation minimizes batch variability.

Limitations : High capital investment for reactor setup.

Fractional Distillation of Oligomer Mixtures

Post-synthesis purification is critical due to the formation of mixed oligomers (e.g., tri-, tetra-, and penta-ethoxylates). Distillation under reduced pressure isolates the target compound.

Procedure :

- Vacuum Distillation : Crude product is heated at 180–220°C under 1–5 mmHg.

- Fraction Collection : Penta-ethoxylate is collected at a boiling range of 250–270°C.

Efficiency Metrics :

| Metric | Value | Source |

|---|---|---|

| Purity Post-Distillation | ≥98% | |

| Recovery Rate | 60–70% |

Advantages : Effective removal of lower oligomers.

Limitations : Energy-intensive and prone to thermal degradation.

Comparative Analysis of Synthesis Routes

The table below summarizes the four primary methods:

| Method | Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Base-Catalyzed Ethoxylation | KOH | 120–150 | 3–5 | 70–85 | 90–95 |

| Acid-Catalyzed Etherification | H₃PW₁₂O₄₀ | 80–100 | 10–15 | 75–80 | ≥95 |

| Continuous-Flow Catalysis | Lewatit SPC 118 H | 100 | 35 | 65–75 | 85–90 |

| Fractional Distillation | N/A | 180–220 | 0.001–0.005 | 60–70 | ≥98 |

Emerging Techniques and Innovations

Recent advancements focus on enzymatic catalysis and microwave-assisted synthesis to improve efficiency:

Q & A

Q. How can QSAR models predict the biological activity of polyether alcohols like this compound?

- Methodological Answer :

- Descriptor selection : Include topological indices (e.g., Wiener index), logP, and hydrogen-bonding capacity.

- Training datasets : Curate data from public databases (e.g., PubChem) for analogous compounds.

- Validation : Use leave-one-out cross-validation (LOO-CV) to assess model robustness .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。